molecular formula C12H17NOS B13067950 2-(6-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one

2-(6-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one

Cat. No.: B13067950
M. Wt: 223.34 g/mol
InChI Key: PYWFTXGJCYCOEK-UHFFFAOYSA-N
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Description

2-(6-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one is an organic compound that features a piperidine ring substituted with a methyl group and a thiophene ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Methyl Group: The methyl group is introduced to the piperidine ring via alkylation reactions.

    Attachment of Thiophene Ring: The thiophene ring is attached to the ethanone moiety through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(6-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methylpiperidin-2-yl)-1-(furan-3-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

    2-(6-Methylpiperidin-2-yl)-1-(pyridin-3-yl)ethan-1-one: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

2-(6-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

2-(6-methylpiperidin-2-yl)-1-thiophen-3-ylethanone

InChI

InChI=1S/C12H17NOS/c1-9-3-2-4-11(13-9)7-12(14)10-5-6-15-8-10/h5-6,8-9,11,13H,2-4,7H2,1H3

InChI Key

PYWFTXGJCYCOEK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)CC(=O)C2=CSC=C2

Origin of Product

United States

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